2-Fluoro-5-methyl-DL-phenylalanine

Description

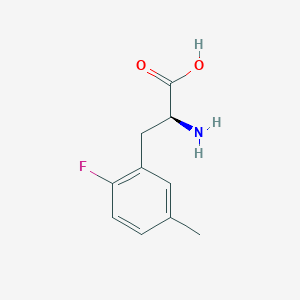

2-Fluoro-5-methyl-DL-phenylalanine (CAS: 1043500-50-0) is a fluorinated derivative of the amino acid phenylalanine, with the chemical formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol . This compound features a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring. Such substitutions are strategically designed to modulate physicochemical and biological properties, including lipophilicity, metabolic stability, and interactions with enzymatic systems.

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFDPLGHSYYFHU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination Techniques

Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine at the 2-position of the aromatic ring. These reagents operate via an electrophilic aromatic substitution (EAS) mechanism, requiring activating groups to direct fluorine placement. For 5-methylphenylalanine precursors, the methyl group at the 5-position acts as a weak activator, necessitating elevated temperatures (80–120°C) and polar aprotic solvents like DMF or acetonitrile.

Example Reaction Conditions:

Directed Ortho-Metalation (DoM)

DoM strategies utilize lithiation at the 2-position of a 5-methyl-substituted benzene ring, followed by quenching with a fluorine source (e.g., NFSI or F₂). This method offers superior regiocontrol but demands stringent anhydrous conditions and cryogenic temperatures (-78°C).

Methyl Group Introduction and Aromatic Ring Functionalization

Friedel-Crafts Alkylation Limitations

Traditional Friedel-Crafts alkylation proves ineffective for installing methyl groups at the 5-position due to the deactivating nature of fluorine. Instead, pre-functionalized aromatic precursors (e.g., 3-methyl-4-fluorobenzaldehyde) are synthesized independently and incorporated into the amino acid backbone.

Suzuki-Miyaura Coupling for Methyl Group Installation

Racemic Amino Acid Backbone Formation

Strecker Synthesis Adapted for Fluorinated Derivatives

The Strecker synthesis, a classical route to α-amino acids, is modified to accommodate fluorine and methyl substituents. Starting from 2-fluoro-5-methylbenzaldehyde, the reaction sequence involves:

-

Condensation with ammonium chloride and potassium cyanide.

-

Hydrolysis of the resulting α-aminonitrile to the racemic amino acid.

Optimized Parameters:

Gabriel Synthesis with Fluorinated Intermediates

The Gabriel method employs phthalimide-protected amines to construct the amino acid backbone. Fluorinated benzyl halides (e.g., 2-fluoro-5-methylbenzyl bromide) react with potassium phthalimide, followed by hydrolysis to yield the DL-phenylalanine derivative.

Resolution Techniques and Racemic Considerations

While the target compound is racemic (DL-form), synthetic pathways often produce enantiomeric mixtures requiring resolution. The patent CN1566080A details a resolution method using L(-)-dibenzoyl tartaric acid , which could be adapted for intermediates in 2-Fluoro-5-methyl-DL-phenylalanine synthesis. Key steps include:

-

Formation of diastereomeric salts with a chiral resolving agent.

-

Recrystallization to isolate enantiomers.

-

Acid hydrolysis to recover the free amino acid.

Critical Data from Patent CN1566080A:

| Parameter | Value |

|---|---|

| Resolving Agent | L(-)-dibenzoyl tartaric acid |

| Solvent System | Methanol/Water (1:1) |

| Recrystallization Yield | 80–88.5% |

| Optical Purity | [α]D = ±34.0–35.0° |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns effectively separates this compound from byproducts. Mobile phases typically consist of water/acetonitrile with 0.1% trifluoroacetic acid.

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons appear as a doublet of doublets (δ 7.2–7.4 ppm) due to fluorine coupling.

-

¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine presence.

-

Mass Spectrometry : Molecular ion peak at m/z 225.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Strecker Synthesis | Simple, scalable | Moderate regioselectivity | 50–65% |

| Suzuki Coupling | High regiocontrol | Requires Pd catalysts | 60–75% |

| DoM Fluorination | Excellent regioselectivity | Cryogenic conditions | 40–55% |

Research Findings and Challenges

-

Fluorination Efficiency : Electrophilic agents like Selectfluor achieve moderate yields but require excess reagents, increasing costs.

-

Racemization Risks : Acidic hydrolysis steps in Strecker synthesis may racemize enantiomers, necessitating pH control below 3.0.

-

Solvent Optimization : Polar aprotic solvents enhance fluorination rates but complicate product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-DL-phenylalanine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-nitro-5-methylphenylpropanoic acid.

Reduction: Formation of 2-amino-3-(2-fluoro-5-methylphenyl)propanol.

Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

Protein Engineering

Non-canonical Amino Acid Incorporation

F-MPhe can be incorporated into proteins as a non-canonical amino acid (ncAA), allowing researchers to study protein structure and function with enhanced specificity. Recent studies have shown that genetically encoded fluorophenylalanines can facilitate insights into the dynamics of proteins. For example, the use of F-MPhe in E. coli systems has demonstrated successful incorporation into proteins without disrupting the native translation machinery, allowing for the study of protein interactions and functions in a controlled manner .

Case Study: sfGFP Expression

In an experiment involving the expression of superfolder green fluorescent protein (sfGFP), cells supplemented with F-MPhe produced significant amounts of full-length sfGFP, which was verified through mass spectrometry analysis. This indicates that F-MPhe can be effectively utilized to study protein folding and stability under various conditions .

Drug Development

Potential as LAT1 Substrate

F-MPhe has been investigated for its potential as a substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. Analogues such as 2-[^18F]FELP (fluoroethyl phenylalanine) have shown improved in vitro characteristics compared to traditional substrates like [^18F]FET. These findings suggest that F-MPhe and its derivatives could be developed into more effective imaging agents for cancer detection using positron emission tomography (PET) .

Case Study: In Vivo Tumor Imaging

In vivo studies demonstrated that compounds similar to F-MPhe could effectively target tumors in animal models, providing a basis for developing new PET probes that enhance tumor visibility while minimizing uptake in normal tissues. This specificity is crucial for improving diagnostic accuracy in oncology .

Biochemical Characterization

Fluorinated Probes for NMR Studies

The incorporation of fluorinated amino acids like F-MPhe into proteins allows for advanced nuclear magnetic resonance (NMR) studies. Fluorine's unique magnetic properties can provide detailed insights into molecular interactions and conformational changes within proteins, which is vital for understanding biochemical pathways and drug interactions .

Data Summary

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The addition of fluorine and methyl groups increases logP (indicating higher lipophilicity) compared to unmodified phenylalanine. This enhances membrane permeability, a critical factor in drug design.

Electronic Effects : Fluorine’s electronegativity alters electron density on the aromatic ring, influencing hydrogen-bonding capacity and receptor interactions.

Metabolic Stability and Bioactivity

Fluorinated phenylalanine derivatives, including this compound, are often resistant to enzymatic degradation due to the strong C-F bond. For example, studies on similar fluorinated diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) highlight enhanced stability under physiological conditions . However, the dual substitution (F and CH₃) in this compound may further slow metabolic clearance compared to mono-substituted analogues.

Q & A

What are the key synthetic routes for 2-Fluoro-5-methyl-DL-phenylalanine, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus : Synthesis optimization.

Methodological Answer :

The synthesis of fluorinated phenylalanine derivatives often involves electrophilic halogenation or transition-metal-catalyzed cross-coupling. For this compound, a plausible route includes:

Friedel-Crafts alkylation to introduce the methyl group at the 5-position of a fluorobenzaldehyde precursor, followed by a Strecker synthesis to form the amino acid backbone.

Enzymatic resolution using acylases or lipases to separate D/L enantiomers, though the DL designation indicates a racemic mixture.

Critical parameters include solvent polarity (e.g., dichloromethane for anhydrous conditions ), temperature control to minimize racemization, and catalyst selection (e.g., palladium for cross-coupling). Enantiomeric purity can be assessed via chiral HPLC or polarimetry .

How can researchers validate the structural integrity of this compound, particularly the positions of fluorine and methyl groups?

Basic Research Focus : Structural characterization.

Methodological Answer :

- NMR spectroscopy :

- NMR confirms fluorine substitution at the 2-position (δ ~ -120 ppm for aromatic fluorine).

- NMR distinguishes methyl protons (δ ~2.3 ppm, singlet) and aromatic protons (splitting patterns for 5-methyl substitution).

- X-ray crystallography : Resolves spatial arrangement and validates regiochemistry .

- Mass spectrometry (HRMS) : Verifies molecular ion ([M+H]) at m/z 212.08 (CHFNO) .

What are the challenges in resolving D/L enantiomers of this compound, and what advanced techniques improve separation efficiency?

Advanced Research Focus : Enantiomer separation.

Methodological Answer :

- Chiral stationary phases (CSPs) : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times vary due to fluorine’s electron-withdrawing effects .

- Kinetic resolution : Employ enzymes like subtilisin or penicillin acylase to selectively hydrolyze one enantiomer from an acetylated precursor .

- Capillary electrophoresis : Chiral selectors (e.g., cyclodextrins) enhance separation by exploiting differences in charge-to-mass ratios .

How does this compound interact with biological systems compared to non-fluorinated analogs?

Advanced Research Focus : Biochemical interactions.

Methodological Answer :

- Enzyme inhibition studies : Fluorine’s electronegativity alters binding affinity in phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase). Competitive assays using UV-Vis or fluorimetric detection quantify IC values.

- Metabolic tracing : -labeled analogs track incorporation into proteins or metabolites via autoradiography or LC-MS .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict steric clashes or hydrogen-bonding changes due to the 5-methyl group .

What analytical discrepancies arise when quantifying this compound in complex matrices, and how are they resolved?

Advanced Research Focus : Analytical challenges.

Methodological Answer :

- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Fluorine-specific detection : Use LC-MS/MS with negative-ion mode for enhanced sensitivity (LOQ ~0.1 ng/mL) .

- Validation protocols : Follow ICH guidelines for linearity (R >0.99), recovery (85-115%), and precision (RSD <10%) .

What are the thermodynamic and kinetic stability profiles of this compound under varying pH and temperature conditions?

Basic Research Focus : Stability analysis.

Methodological Answer :

- Accelerated stability studies : Store solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Fluorine enhances stability at acidic pH (pH 2-4) but accelerates hydrolysis at pH >7 .

- Kinetic modeling : Use Arrhenius plots to predict shelf life. Activation energy (E) typically ranges 60-80 kJ/mol for fluorinated amino acids .

How does the introduction of a 5-methyl group affect the compound’s solubility and crystallinity compared to 2-Fluoro-DL-phenylalanine?

Basic Research Focus : Physicochemical properties.

Methodological Answer :

- Solubility : The methyl group increases hydrophobicity, reducing aqueous solubility (measured via shake-flask method: ~5 mg/mL vs. ~15 mg/mL for non-methylated analog). Co-solvents (e.g., DMSO) improve dissolution .

- Crystallinity : XRPD reveals polymorphic forms. Methyl substitution promotes π-π stacking, yielding needle-like crystals with higher melting points (~220°C vs. ~190°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.